2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate
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Overview
Description
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- is an organic compound with the molecular formula C13H8Cl2NO2 This compound is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions, and an oxidophenylimino group is attached at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichlorophenol.
Formation of Schiff Base: 2,4-dichlorophenol is then reacted with an oxidophenylamine under acidic conditions to form the Schiff base, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]-phenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated in industrial reactors.
Schiff Base Formation: The chlorinated product is then subjected to Schiff base formation in large reaction vessels, ensuring optimal reaction conditions for high yield.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- involves:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell wall synthesis in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler derivative with two chlorine atoms.
2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.
4,6-Dichlorophenol: Similar structure but different chlorine substitution pattern.
Uniqueness
Phenol, 2,4-dichloro-6-[(Z)-(oxidophenylimino)methyl]- is unique due to the presence of the oxidophenylimino group, which imparts distinct chemical properties and potential biological activities not observed in simpler chlorinated phenols.
Properties
CAS No. |
189825-57-8 |
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Molecular Formula |
C13H8Cl2NO2- |
Molecular Weight |
281.11 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-hydroxyphenyl)iminomethyl]phenolate |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-8(13(18)10(15)6-9)7-16-11-3-1-2-4-12(11)17/h1-7,17-18H/p-1 |
InChI Key |
MTSXJANJUVPBNJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)[O-])O |
Origin of Product |
United States |
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